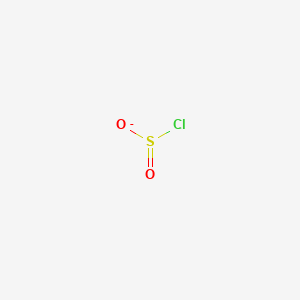
Sulfonyl chloride, polymer-bound
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfonyl chloride, polymer-bound is a useful research compound. Its molecular formula is ClO2S- and its molecular weight is 99.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Sulfonyl chlorides are a class of compounds characterized by the functional group -SO2Cl. When polymer-bound, these compounds exhibit unique properties and biological activities that make them valuable in medicinal chemistry and material science. This article reviews the biological activity of polymer-bound sulfonyl chlorides, focusing on their synthesis, mechanisms of action, and therapeutic applications.
Synthesis of Polymer-Bound Sulfonyl Chlorides
Polymer-bound sulfonyl chlorides can be synthesized through various solid-phase synthesis techniques. One common method involves the reaction of aminomethyl polystyrene resin with sulfonyl chlorides in the presence of coupling agents like 1-hydroxybenzotriazole and 1,3-diisopropylcarbodiimide. This approach allows for the efficient formation of sulfonamide derivatives while retaining the polymer support, facilitating easy purification and isolation of products .
The biological activity of polymer-bound sulfonyl chlorides primarily stems from their ability to form sulfonamides, which have been shown to exhibit a range of pharmacological effects. Sulfonamides act by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thus demonstrating antibacterial properties. Additionally, they have been explored for their potential anti-cancer activity and as catalysts in organic reactions .
Antimicrobial Activity
Polymer-bound sulfonyl chlorides have demonstrated significant antimicrobial activity against various pathogens. For instance, studies have shown that certain sulfonamide derivatives exhibit potent inhibition against Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of bacterial enzymes involved in folate metabolism, leading to bacterial growth inhibition .
Anticancer Properties
Recent research has highlighted the anticancer potential of polymer-bound sulfonyl chlorides. In vitro studies have demonstrated that specific derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The biological activity is often quantified using IC50 values, indicating the concentration required to inhibit cell growth by 50%. For example, certain polymer-bound compounds showed IC50 values in the low micromolar range against these cell lines .
| Compound | % Inhibition at 20 µM | IC50 (µM) |
|---|---|---|
| 5 | 100 (PC-3) | 4 |
| 96 (MCF-7) | 3 | |
| 13a | 32 (PC-3) | – |
| 92 (MCF-7) | 8 | |
| 13b | 31 (PC-3) | – |
| 90 (MCF-7) | 1.8 |
Table: Biological activity data for selected polymer-bound sulfonyl chloride derivatives against cancer cell lines.
Case Study: Anticancer Activity
In a study focusing on the synthesis and biological evaluation of new hydroxamic acid-containing benzodiazepines linked to polymer-bound sulfonyl chlorides, researchers reported promising results. The compound exhibited high levels of inhibition against MCF-7 and PC-3 cell lines, suggesting its potential as an anticancer agent .
Case Study: Antimicrobial Efficacy
Another study evaluated a series of polymer-bound sulfonamides for their antimicrobial efficacy against clinical isolates. The results indicated that several derivatives displayed significant antibacterial activity comparable to traditional antibiotics, establishing their potential use in treating bacterial infections .
特性
InChI |
InChI=1S/ClHO2S/c1-4(2)3/h(H,2,3)/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTKUENARPWTAY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClO2S- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














